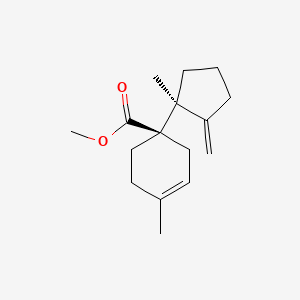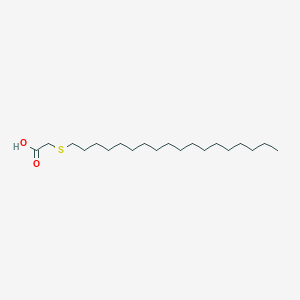![molecular formula C9H18N2O2Si B14330680 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate CAS No. 100585-27-1](/img/structure/B14330680.png)
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is a compound that features a tert-butyldimethylsilyl (TBDMS) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate typically involves the reaction of tert-butyldimethylsilyl chloride (TBDMS-Cl) with appropriate precursors under controlled conditions. The reaction is often carried out in the presence of a base such as imidazole or pyridine, and solvents like dimethylformamide (DMF) or acetonitrile . The reaction conditions may vary, but generally, the process involves:
- Mixing TBDMS-Cl with the precursor compound.
- Adding the base to facilitate the reaction.
- Stirring the mixture at a specific temperature (often room temperature to slightly elevated temperatures).
- Isolating the product through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or organic solvents.
Reduction: LiAlH₄ in ether or NaBH₄ in methanol.
Substitution: Alkoxides or amines in polar solvents like DMF or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate has several scientific research applications:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate involves the formation of a stable silyl ether bond. The TBDMS group provides steric protection to reactive sites, preventing unwanted side reactions during synthesis . The compound’s reactivity is influenced by the electronic and steric effects of the TBDMS group, which can be modulated by changing reaction conditions and reagents .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used for similar protection purposes but lacks the diazonio and methoxy groups.
tert-Butyldiphenylsilyl chloride (TBDPS-Cl): Offers greater stability in the presence of fluoride ions compared to TBDMS.
Trimethylsilyl chloride (TMS-Cl): Less hydrolytically stable than TBDMS.
Uniqueness
2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate is unique due to its combination of the TBDMS group with diazonio and methoxy functionalities. This combination provides distinct reactivity and stability profiles, making it valuable for specific synthetic applications .
Propriétés
Numéro CAS |
100585-27-1 |
|---|---|
Formule moléculaire |
C9H18N2O2Si |
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
methyl 2-[tert-butyl(dimethyl)silyl]-2-diazoacetate |
InChI |
InChI=1S/C9H18N2O2Si/c1-9(2,3)14(5,6)7(11-10)8(12)13-4/h1-6H3 |
Clé InChI |
MBLGYKDKDVWLPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C(=[N+]=[N-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


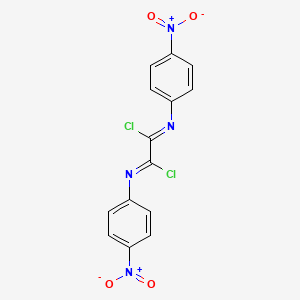
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)

![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
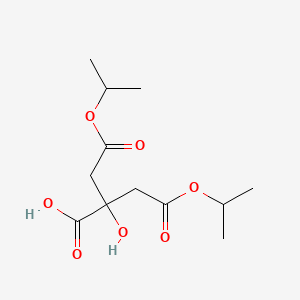
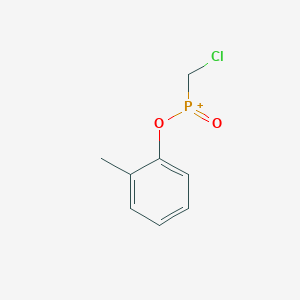

![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
